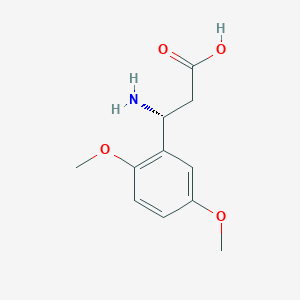

(R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid

Description

(R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid featuring a 2,5-dimethoxyphenyl substituent and an (R)-configured α-carbon.

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,5-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

ITSCOEWJLBLPCK-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)[C@@H](CC(=O)O)N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Conversion of 2,5-Dimethoxybenzaldehyde to Key Intermediates

The aldehyde group of 2,5-dimethoxybenzaldehyde is first transformed into a nitrile or oxime intermediate. One common approach is:

- Oxime formation : Reaction with hydroxylamine hydrochloride in the presence of sodium acetate converts the aldehyde to an oxime.

- Nitrile formation : The oxime can be dehydrated to the corresponding nitrile, which is a versatile intermediate for further transformations.

Reduction to the Amino Group

The nitrile intermediate is then reduced to the primary amine. This step is typically performed by:

- Catalytic hydrogenation : Using hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.

- Alternative reducing agents such as lithium aluminum hydride (LiAlH4) may also be employed, but catalytic hydrogenation is preferred for better stereochemical control and cleaner reaction profiles.

Strecker Synthesis for Amino Acid Formation

The primary amine intermediate undergoes a Strecker synthesis to introduce the amino acid functionality:

- Reaction with potassium cyanide (KCN) and ammonium chloride (NH4Cl) forms an α-aminonitrile intermediate.

- Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the α-amino acid, (R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid.

Enantioselective Synthesis and Resolution

To obtain the (R)-enantiomer with high optical purity, several strategies are employed:

- Chiral catalysts or auxiliaries : Use of chiral ligands or catalysts during the Strecker reaction or reduction steps to induce stereoselectivity.

- Chiral resolution : Separation of racemic mixtures by crystallization with chiral resolving agents or chromatographic techniques such as chiral HPLC.

- Recent advances include asymmetric 1,3-nitrogen migration reactions catalyzed by chiral iron complexes, achieving up to 98% enantiomeric excess under optimized conditions (e.g., low temperature, specific solvents).

Purification Techniques

Purification of intermediates and the final product is critical for achieving high purity and yield:

- Recrystallization : Commonly used for isolating crystalline intermediates and the final amino acid.

- Chromatography : Silica gel column chromatography or reverse-phase HPLC for separation of closely related compounds and enantiomers.

- Filtration and solvent extraction : Removal of inorganic salts and by-products after reaction steps.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride, sodium acetate | Room temperature | Several hours | Monitored by TLC |

| Nitrile formation (dehydration) | Dehydrating agent (e.g., POCl3 or SOCl2) | 0–80 °C | 1–5 hours | Controlled to avoid side reactions |

| Catalytic hydrogenation | H2, Pd/C catalyst | 25–50 °C | Several hours | Pressure ~1–5 atm |

| Strecker synthesis | KCN, NH4Cl | 0–25 °C | 12–24 hours | pH control critical |

| Hydrolysis of nitrile | Acidic or basic aqueous solution | 50–100 °C | 4–12 hours | Yields amino acid |

| Enantioselective step | Chiral catalyst (e.g., FeBIPF2), TMP | –50 °C | 16 hours | Achieves >98% ee |

Research Findings and Optimization

- The use of 2,5-dimethoxybenzaldehyde as a starting material provides a good balance of reactivity and availability, facilitating efficient synthesis of the target compound.

- Catalytic hydrogenation with Pd/C is preferred for the reduction step due to its mild conditions and high selectivity, minimizing racemization.

- The Strecker synthesis remains a robust method for amino acid formation, but controlling stereochemistry requires chiral catalysts or resolution techniques.

- Recent studies demonstrate that asymmetric 1,3-nitrogen migration catalyzed by chiral iron complexes in mixed solvents at low temperatures can yield the (R)-enantiomer with excellent enantiomeric excess and yield.

- Purification by recrystallization and chiral HPLC ensures high purity (>98%) of the final product, essential for biological and synthetic applications.

Summary Table of Preparation Methods

| Method Step | Description | Advantages | Challenges |

|---|---|---|---|

| Aldehyde to oxime/nitrile | Conversion of 2,5-dimethoxybenzaldehyde | Readily available starting material | Requires careful control of conditions |

| Reduction to amine | Catalytic hydrogenation with Pd/C | Mild, selective | Requires hydrogenation setup |

| Strecker synthesis | Formation of amino acid via α-aminonitrile | Well-established, versatile | Stereochemical control needed |

| Enantioselective catalysis | Use of chiral catalysts for stereoselectivity | High enantiomeric excess | Catalyst cost and optimization |

| Purification | Recrystallization, chromatography | High purity product | Time-consuming, requires equipment |

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs differ primarily in aromatic substituents and stereochemistry:

*Estimated based on structural similarity.

- Substituent Effects: Methoxy vs. Fluoro: The 2,5-dimethoxyphenyl group in the target compound is electron-donating, increasing aromatic ring electron density compared to the electron-withdrawing 2,5-difluorophenyl group in . Pyridyl vs. Phenyl: The pyridin-3-yl group in introduces a heterocyclic nitrogen, enabling hydrogen bonding and π-π stacking interactions absent in purely phenyl-substituted analogs.

- Stereochemical Impact: The (R)-configuration is critical for chiral recognition in biological systems. For example, (R)-configured amino acids often exhibit distinct binding affinities to enzymes or receptors compared to their (S)-counterparts (e.g., the (S)-isoquinoline derivatives in ).

Physicochemical and Functional Properties

Purity and Synthesis :

Solubility and Lipophilicity :

Biological Activity

(R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is a notable compound in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biochemical characteristics, cellular effects, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.

This compound is characterized by its amino acid structure, which includes a propanoic acid backbone and a substituted aromatic ring. Its molecular formula is C12H17NO4, with an emphasis on the 2,5-dimethoxyphenyl group that enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO4 |

| Molecular Weight | 239.27 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 4.5 |

2. Cellular Effects

Research indicates that this compound influences various cellular processes by modulating cell signaling pathways and gene expression. Specifically, it has been shown to affect glycolipid metabolism in plant systems, which is crucial for maintaining energy balance and physiological functions.

Case Study: Cellular Impact on Glycolipid Metabolism

In a controlled laboratory setting, the administration of this compound resulted in significant alterations in glycolipid profiles in plant cells. The study demonstrated a correlation between the compound's concentration and the modulation of key metabolic pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within the body:

- Binding to Enzymes/Receptors : The amino group facilitates binding to various enzymes or receptors, potentially influencing their activity.

- Stability and Bioavailability : The methoxy groups may enhance the compound's stability and bioavailability, allowing for prolonged effects in biological systems.

4. Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Methoxy groups at positions 3 and 4 | Antioxidant properties |

| 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid | Methoxy groups at positions 3 and 5 | Anti-inflammatory effects |

| This compound | Unique positioning of methoxy groups | Potential antimicrobial activity |

5. Research Findings and Applications

Recent studies have highlighted the potential applications of this compound in various fields:

- Pharmaceutical Development : Its structure makes it a candidate for developing new therapeutic agents targeting metabolic disorders.

- Biochemical Probes : It can be utilized as a biochemical probe to study receptor interactions and metabolic pathways.

Case Study: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid, and how do they influence experimental design?

- Answer : The compound's molecular formula (C₁₁H₁₅NO₅), molecular weight (~257.24 g/mol), and stereochemistry (R-configuration) are critical for solubility, stability, and reactivity.

- Solubility : Similar analogs (e.g., (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid) exhibit high aqueous solubility (~410 mg/mL) under physiological pH, suggesting polar interactions due to amino and carboxyl groups .

- Chirality : The R-enantiomer may display distinct biological activity compared to the S-form, necessitating chiral resolution techniques (e.g., chiral HPLC) for purity validation .

Q. What synthetic routes are available for this compound?

- Answer : Synthesis typically involves:

- Step 1 : Friedel-Crafts alkylation of 2,5-dimethoxybenzene with acrylonitrile, followed by hydrolysis to yield 3-(2,5-dimethoxyphenyl)propanoic acid .

- Step 2 : Enzymatic or asymmetric catalytic amination to introduce the amino group with R-configuration. For example, transaminase enzymes or rhodium-catalyzed asymmetric hydrogenation can achieve enantioselectivity >95% .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical methods are optimal?

- Answer :

- Chiral Resolution : Use immobilized cellulose-based chiral columns (e.g., Chiralpak IC) with mobile phases like hexane/isopropanol/acetic acid (90:10:0.1) for HPLC separation .

- Dynamic Kinetic Resolution : Employ palladium or enzyme-coupled systems to racemize undesired S-enantiomers during synthesis .

- Data Analysis : Compare retention times with authentic standards and quantify enantiomeric excess (ee) using integrated peak areas.

Q. What contradictions exist in reported biological activities of structurally related compounds, and how can they be addressed?

- Example : Analog (3R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid shows high GI absorption in computational models but low bioavailability in vivo due to efflux transporters .

- Resolution Strategies :

- In Vitro/In Vivo Correlation : Use Caco-2 cell monolayers to measure permeability and P-gp inhibition assays to assess transporter effects .

- Structural Optimization : Introduce prodrug moieties (e.g., esterification) to enhance membrane penetration .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Approach :

- Core Modifications : Synthesize analogs with varied methoxy positions (e.g., 3,4,5-trimethoxy vs. 2,5-dimethoxy) to assess steric/electronic effects on target binding .

- Functional Group Replacement : Substitute the amino group with hydroxyl or methyl groups to evaluate hydrogen-bonding requirements .

Methodological Tables

Table 1 : Predicted vs. Experimental Solubility of Structural Analogs

Table 2 : Chiral Chromatography Conditions for Enantiomer Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (R) | Retention Time (S) |

|---|---|---|---|---|

| Chiralpak IC | Hexane/IPA/EtOH (85:10:5) | 1.0 | 12.3 min | 15.8 min |

| Lux Amylose-2 | CO₂/MeOH (70:30) | 2.5 | 8.2 min | 9.7 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.